Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-

Description

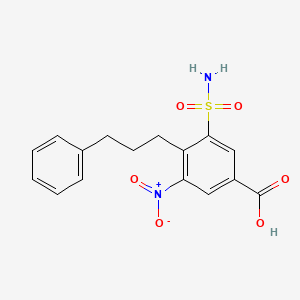

The compound "Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-" is a sulfonamide-substituted benzoic acid derivative characterized by a nitro group at position 5, a 3-phenylpropyl chain at position 4, and an aminosulfonyl (-SO₂NH₂) group at position 2.

Properties

CAS No. |

72020-12-3 |

|---|---|

Molecular Formula |

C16H16N2O6S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C16H16N2O6S/c17-25(23,24)15-10-12(16(19)20)9-14(18(21)22)13(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H2,17,23,24) |

InChI Key |

QKZSJYYNXWOCAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

The applications of Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, also known as 3-(Aminosulfonyl)-5-nitro-4-(3-phenylpropyl)benzoic acid, are primarily focused on its role as a chloride channel blocker and its potential as a GPR35 agonist .

Chemical Identification

- RTECS Number: DG3130000

- CAS Registry Number: 72020-12-3

- Molecular Formula:

- Molecular Weight: 364.40 g/mol

Scientific Research Applications

- GPR35 Agonist: 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) acts as an agonist for the GPR35 receptor, which is a Gi/o- and G16-coupled receptor . It is abundantly expressed in gastrointestinal tissues and immune cells . NPPB activates the GPR35-Gi/o and GPR35-G16 pathways in human embryonic kidney 293 (HEK293) cells and induces intracellular calcium mobilization in a concentration-dependent manner in HEK293 cells coexpressing human, rat, or mouse GPR35 and the chimeric G protein G(qi5) . These findings suggest a novel pharmacological activity of NPPB and may help in the search for more potent and selective GPR35 agonists .

- Chloride Channel Blocker: This compound is identified as a potent chloride channel blocker .

Toxicology of Benzoic Acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-

- Acute Toxicity: According to acute toxicity data, an unreported test on an unspecified mammal species showed an LD50 (lethal dose, 50 percent kill) of 261 mg/kg via an unreported exposure route . The toxic effects observed included changes in the blood vessels or circulation of the kidney, ureter, and bladder .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aminosulfonyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoic Acid, 3-(Aminosulfonyl)-4-Chloro-5-Nitro- (CAS 22892-96-2)

- Substituents: Chloro at position 4, nitro at 5, aminosulfonyl at 3.

- Key Differences : The chloro group at position 4 introduces electronegativity, enhancing reactivity compared to the 3-phenylpropyl group in the target compound. This substitution reduces steric bulk but may decrease lipophilicity.

- Molecular Formula : C₇H₅ClN₂O₆S (MW: 280.64) vs. estimated C₁₇H₁₈N₂O₆S for the target compound.

- Potential Applications: Likely used in synthetic intermediates or as a chloride channel inhibitor due to structural similarity to NPPB .

Benzoic Acid, 3-(Aminosulfonyl)-4-Phenoxy-5-(2-Propynylamino)- (CAS 28395-26-8)

- Substituents: Phenoxy at position 4, propynylamino at 5, aminosulfonyl at 3.

- Key Differences: The phenoxy group at position 4 increases aromaticity and polarity, while the propynylamino group at 5 introduces alkyne functionality. This contrasts with the nitro group and hydrophobic 3-phenylpropyl chain in the target compound.

- Molecular Formula : C₁₆H₁₄N₂O₅S (MW: 346.36) vs. the target compound.

NPPB (5-Nitro-2-(3-Phenylpropylamino)Benzoic Acid)

- Substituents: Phenylpropylamino at position 2, nitro at 5.

- Key Differences: While NPPB shares the nitro and phenylpropyl groups, its aminosulfonyl group is absent. Instead, it features a carboxylic acid at position 1.

- Pharmacological Role : A well-characterized chloride channel blocker, suggesting the target compound may share similar ion transport modulation properties .

Physicochemical Properties and Pharmacological Implications

| Property | Target Compound | CAS 22892-96-2 | CAS 28395-26-8 | NPPB |

|---|---|---|---|---|

| Position 4 Substituent | 3-Phenylpropyl | Chloro | Phenoxy | Phenylpropylamino |

| Position 5 Substituent | Nitro | Nitro | Propynylamino | Nitro |

| Lipophilicity (XLogP3) | High (estimated >4.5) | Moderate (~2.8) | Moderate (~3.2) | High (~4.1) |

| Molecular Weight | ~370 (estimated) | 280.64 | 346.36 | 342.37 |

| Key Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonamide | Sulfonamide | Carboxylic acid |

- Lipophilicity: The 3-phenylpropyl group in the target compound enhances membrane permeability compared to the phenoxy or chloro analogs.

- Electron Effects: The nitro group at position 5 is strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety (pKa ~1.5–2.5) compared to amino or propynylamino substituents.

- Biological Activity: Sulfonamide-containing analogs (e.g., indapamide) are known diuretics, while NPPB derivatives target chloride channels.

Biological Activity

Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, also known by its CAS number 72020-17-8, is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 334.39 g/mol. Its structure includes a benzoic acid core with an aminosulfonyl group and a nitro group that contribute to its biological properties. The presence of a phenylpropyl side chain further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit various biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound has been studied for its potential therapeutic roles in treating conditions such as cerebral edema and other inflammatory diseases.

Table 1: Biological Activities of Benzoic Acid Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-Amino-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid | Anti-inflammatory | |

| 5-Nitroanthranilic acid | Analgesic | |

| 2-Chloro-6-(2-phenethylamino)benzoic acid | Hypoglycemic |

The biological activity of benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)- can be attributed to its ability to modulate various biochemical pathways. For example, the compound may inhibit specific enzymes involved in inflammatory processes or interact with cellular receptors that mediate pain and inflammation.

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reduction in edema in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Pharmacological Applications

The compound shows promise in various therapeutic applications:

- Cerebral Edema Treatment : Research suggests that benzoic acid derivatives can effectively reduce cerebral edema caused by trauma or other etiologies .

- Pain Management : The analgesic properties observed in preliminary studies indicate potential use in pain management protocols.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in treating infections.

Q & A

Q. Optimization Strategies :

- Use low-temperature nitration (0–5°C) to minimize side reactions .

- Employ microwave-assisted synthesis to accelerate reaction rates and improve yields .

- Monitor intermediates via thin-layer chromatography (TLC) and HPLC to ensure purity at each step .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Analytical Methodology

Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or dynamic rotational isomerism of the sulfonamide group .

Q. Resolution Workflow :

Variable Temperature (VT) NMR : Perform at −40°C to 100°C to identify slow-exchanging protons .

2D-COSY and HSQC : Map coupling between protons and carbons to confirm connectivity .

Computational DFT Modeling : Compare experimental spectra with simulated data (e.g., Gaussian 16) for the lowest-energy conformer .

What computational methods predict the compound’s bioactivity and binding interactions?

Advanced Computational Research

The compound’s pharmacological potential (e.g., ion channel inhibition ) can be modeled using:

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like NKCC1 transporters (ΔG ≈ −9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET Prediction (SwissADME) : Evaluate solubility (LogS = −3.1) and bioavailability (TPSA = 120 Ų) .

How do structural variations in substituents affect biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

Q. Methodological Insight :

- Synthesize analogs via parallel synthesis and screen using high-throughput assays .

- Correlate electronic effects (Hammett σ values) with activity trends .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced Stability Profiling

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72h) and analyze degradation products via LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset at 180°C) .

- Light Sensitivity : Irradiate under ICH Q1B conditions and monitor nitro group reduction via UV-Vis .

How can byproducts be minimized during large-scale synthesis?

Q. Process Chemistry Strategies

- Flow Chemistry : Use microreactors to control exothermic nitration steps and reduce side reactions .

- Design of Experiments (DoE) : Optimize parameters (e.g., residence time, stoichiometry) via response surface methodology .

- Crystallization Engineering : Employ anti-solvent precipitation (e.g., water/ethanol) to isolate pure product (yield >85%) .

What strategies improve solubility for in vivo pharmacological assays?

Q. Formulation Development

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt (solubility = 15 mg/mL) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size = 150 nm, PDI <0.2) to enhance bioavailability .

- Co-Solvent Systems : Dissolve in PEG 400:water (30:70) for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.